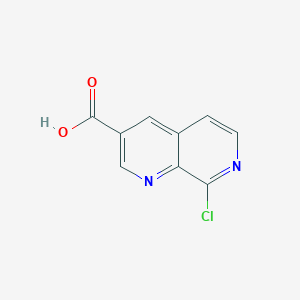

8-Chloro-1,7-naphthyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2O2 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

8-chloro-1,7-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H,13,14) |

InChI Key |

BOCCTWXNOQSDDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Naphthyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

8-Chloro-1,7-naphthyridine-3-carboxylic acid derivatives have shown considerable promise as antimicrobial agents. Research indicates that compounds derived from this structure exhibit potent activity against various bacterial strains, including multidrug-resistant organisms. For instance, studies have demonstrated that certain derivatives outperform traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The compound also plays a role in cancer therapeutics. Naphthyridine derivatives, including this compound, have been evaluated for their cytotoxic effects on cancer cells. They exhibit mechanisms such as apoptosis induction and inhibition of key pathways involved in tumor growth . Notably, research has highlighted their efficacy against murine leukemia models, suggesting potential for further development as anticancer agents .

Mechanistic Insights

Molecular Interactions

In silico studies have provided insights into the binding modes of this compound with biological targets. Molecular docking studies reveal that these compounds can effectively interact with the H1 receptor and other targets involved in inflammatory responses . This understanding aids in the design of more effective derivatives with enhanced pharmacological profiles.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound is facilitated through various methodologies. Recent patents describe efficient synthetic methods that allow for the production of this compound and its derivatives as key intermediates in pharmaceutical formulations . These synthetic approaches are crucial for the development of new drugs targeting a range of diseases.

Derivative Evaluation

Research has focused on synthesizing new derivatives to enhance biological activity and reduce toxicity. For example, modifications at the 3-position of the naphthyridine core have been explored to improve antibacterial efficacy while maintaining safety profiles .

Case Studies

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds in the naphthyridine family are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

a. 8-Chloro-1,5-naphthyridine-3-carboxylic Acid

- Structure : Differs in the nitrogen positions (1,5-naphthyridine vs. 1,7-naphthyridine).

- Synthesis: Prepared via similar cyclization strategies but requires distinct starting materials (e.g., 2-aminopyridine derivatives) .

- Reactivity : The 1,5-naphthyridine core exhibits altered electronic properties due to nitrogen positioning, affecting its acidity (pKa) and coordination chemistry .

b. 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid

- Applications: Demonstrates improved pharmacokinetic profiles in antibacterial studies compared to non-fluorinated analogs .

c. 6-Chloro-1,7-naphthyridine-3-carboxylic Acid

- Structure : Chlorine at position 6 instead of 6.

- Reactivity : The shifted chlorine alters steric hindrance, impacting coupling reactions (e.g., amide formation) .

Functional Group Variations

a. Methyl 8-Chloro-1,7-naphthyridine-3-carboxylate

- Structure : Methyl ester derivative of the parent acid.

- Synthesis : Prepared via esterification of the carboxylic acid group under acidic conditions .

- Utility : Serves as a precursor for further derivatization (e.g., hydrolysis to regenerate the acid or coupling with amines) .

b. 5-Bromo-1,7-naphthyridine-3-carboxylic Acid

- Structure : Bromine substituent at position 5 instead of chlorine.

- Applications : Bromine’s larger atomic radius enhances halogen bonding, making it useful in crystal engineering .

c. 4-Oxo-8-phenylthio-1,7-naphthyridine-3-carboxylic Acid

- Structure : Incorporates a thioether group at position 8 and a 4-oxo moiety.

- Reactivity : The sulfur atom increases lipophilicity, influencing membrane permeability in biological systems .

Decarboxylation and Derivatization

- 8-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes decarboxylation under thermal conditions to yield 8-chloro-1,7-naphthyridine, a key intermediate for further functionalization .

- In contrast, 6,8-dimethyl-4-oxo-1,7-naphthyridine-3-carboxylic acid forms stable amides via carbodiimide-mediated coupling, highlighting the influence of substituents on reactivity .

Q & A

Q. What are the standard synthetic routes for 8-Chloro-1,7-naphthyridine-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

- Gould-Jacobs cyclization : Condensation of 2-aminopyridine with ethoxymethylene malonate, followed by cyclization in high-boiling solvents (e.g., diphenyl ether) to form ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

- N-Alkylation : Reaction with alkyl halides in anhydrous DMF using sodium hydride as a base to introduce substituents.

- Chlorination and hydrolysis : Treatment with chlorinating agents (e.g., SOCl₂) followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Purity : Thin-layer chromatography (TLC) with solvent systems like CHCl₃:MeOH (4:1) and high-performance liquid chromatography (HPLC).

- Structural confirmation :

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- NMR spectroscopy : ¹H NMR signals (e.g., aromatic protons at δ 8.02–9.11 ppm confirm the naphthyridine scaffold).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) .

Q. What are the common characterization techniques for confirming the structure of this compound?

- Elemental analysis : Validates empirical formula (e.g., C₉H₅ClN₂O₂).

- Melting point determination : Consistency with literature values (e.g., 170–171°C for derivatives).

- X-ray crystallography : Resolves 3D molecular geometry for novel derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance N-alkylation efficiency.

- Catalyst use : Lewis acids (e.g., AlCl₃) improve cyclization rates.

- Temperature control : Prolonged reflux (e.g., 60°C for 5 hours) ensures complete conversion in coupling steps.

- Stoichiometric ratios : Excess chlorinating agents (e.g., SOCl₂) drive acyl chloride formation .

Q. What strategies are effective for derivatizing this compound into amides or esters?

- Amide formation : React the carboxylic acid with carbonyldiimidazole (CDI) to activate the carbonyl, followed by amine coupling (e.g., morpholine, piperazine) in DMF at 60°C (yields ~50–67%) .

- Esterification : Direct alkylation of the acid with alkyl halides or transesterification using ethanol/H₂SO₄ .

Q. How can in silico methods predict the bioactivity and ADMET properties of derivatives?

- PASS analysis : Predicts pharmacological activity (e.g., antihistaminic or antimicrobial potential) by comparing structural motifs to known bioactive compounds.

- ADMET prediction : Software tools (e.g., SwissADME) evaluate solubility, lipophilicity (LogP), and toxicity (e.g., hepatotoxicity) to prioritize synthesis targets.

- Molecular docking : Identifies binding affinities to biological targets (e.g., bacterial enzymes) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Validate assay conditions : Ensure consistent microbial strains, concentrations (e.g., 200 µg/disc in antibacterial testing), and endpoints (e.g., inhibition zone vs. MIC).

- Replicate studies : Cross-check in vitro results with in vivo models (e.g., murine infection models).

- Control purity : Impurities (e.g., unreacted intermediates) may skew bioactivity; repurify via column chromatography (MeOH:CHCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.